2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a methyl group It also contains a cyclohexyl ring with a phenyl substitution and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 3-nitro-1H-pyrazole, the methyl group can be introduced via alkylation.
Formation of the cyclohexyl ring: The phenyl group can be introduced to the cyclohexyl ring through a Friedel-Crafts alkylation reaction.
Coupling of the two moieties: The pyrazole and cyclohexyl rings can be coupled using an appropriate linker, such as an acetamide group, through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible use in the synthesis of novel materials with unique properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide group could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The presence of both the nitro and methyl groups on the pyrazole ring, along with the phenyl-substituted cyclohexyl ring, makes this compound unique. These structural features may impart specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide |
InChI |
InChI=1S/C18H22N4O3/c1-13-11-17(22(24)25)20-21(13)12-18(23)19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,11,15-16H,7-10,12H2,1H3,(H,19,23) |
InChI Key |
YNXVLFCEZMIXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2CCC(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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